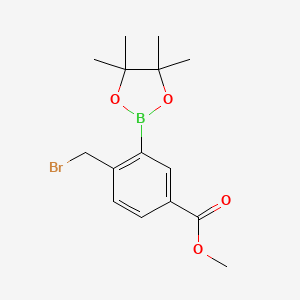

methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a bifunctional aromatic compound featuring a bromomethyl group at the 4-position and a pinacol boronate ester at the 3-position of the benzoate ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions (via the boronate group) and subsequent alkylation or nucleophilic substitutions (via the bromomethyl group). Its synthesis likely involves palladium-catalyzed borylation followed by bromination, as inferred from analogous protocols .

Properties

IUPAC Name |

methyl 4-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-8-10(13(18)19-5)6-7-11(12)9-17/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFIPFIGKZZNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BBrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically follows a multi-step process involving:

- Borylation of the aromatic ring to install the tetramethyl-1,3,2-dioxaborolan-2-yl group.

- Selective bromomethylation at the para position relative to the boronate ester.

- Esterification or use of methyl benzoate as starting material to maintain the methyl ester functionality.

This sequence ensures regioselective functionalization of the benzene ring, preserving the integrity of the boronate ester and the methyl ester groups while introducing the bromomethyl substituent at the desired position.

Detailed Preparation Methodologies

Borylation via Aromatic Amines and Diboronic Esters

A patented method for preparing aromatic boronate compounds involves the reaction of aromatic amines with diboronic esters in the presence of alkyl nitrites and radical initiators such as benzoyl peroxide. The reaction is conducted in organic solvents like acetonitrile at room temperature for several hours (typically 4 h). After completion, the product is purified by column chromatography.

- Example Reaction Conditions:

- Aromatic amine (e.g., ethyl 4-aminobenzoate) 1 mmol

- Diboronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 1 mmol

- Benzoyl peroxide (0.02–0.1 mmol)

- tert-Butyl nitrite (1.5 mmol)

- Acetonitrile (3 mL)

- Room temperature, 4 hours

This method yields aromatic boronate esters such as ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which can be subsequently converted to the methyl ester or further functionalized.

Bromomethylation of Boronate Esters

The bromomethyl group is introduced typically via bromomethylation reactions using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions. The reaction targets the methyl group adjacent to the aromatic ring or a side chain, converting it into a bromomethyl substituent.

- Typical Bromomethylation Procedure:

- Starting material: methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate or its derivatives

- Brominating agent: NBS or bromine

- Solvent: often an inert solvent like dichloromethane or acetonitrile

- Temperature control: 0 °C to room temperature

- Reaction time: 1–4 hours

This step requires careful monitoring to avoid over-bromination or degradation of the boronate ester group.

Representative Synthesis Protocol

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Aromatic amine (e.g., methyl 3-aminobenzoate), diboronic ester, benzoyl peroxide, tert-butyl nitrite, acetonitrile, room temperature, 4 h | Radical borylation of aromatic amine to form boronate ester intermediate | Formation of methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| 2 | N-bromosuccinimide (NBS), dichloromethane, 0 °C to room temperature, 2 h | Bromomethylation at para position relative to boronate ester | This compound |

Analytical and Purification Techniques

- Purification: Column chromatography using petroleum ether/ethyl acetate mixtures is standard for isolating the pure compound.

- Characterization:

Research Findings and Notes

- The borylation method using aromatic amines and diboronic esters with tert-butyl nitrite is versatile and mild, allowing for high regioselectivity and functional group tolerance.

- Bromomethylation must be carefully controlled to avoid side reactions, especially given the sensitivity of boronate esters to harsh conditions.

- The compound serves as a valuable intermediate in synthesizing biologically active derivatives and materials chemistry applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Radical Borylation | Aromatic amine, diboronic ester, benzoyl peroxide, tert-butyl nitrite | Room temp, 4 h, acetonitrile | Mild conditions, regioselective, scalable | Requires aromatic amine precursor |

| Bromomethylation | N-bromosuccinimide or bromine | 0 °C to RT, inert solvent | Selective bromomethyl introduction | Sensitive to over-bromination, requires careful control |

Chemical Reactions Analysis

methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Coupling Reactions: The dioxaborolane moiety is known for its role in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functional groups.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the modification of biomolecules for research purposes, such as the labeling of proteins and nucleic acids.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the dioxaborolane moiety can engage in coupling reactions. These reactions enable the compound to form new bonds and modify existing structures, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of this compound are influenced by its substituents. Below is a comparative analysis with key analogs:

Reactivity in Cross-Coupling Reactions

The bromomethyl group in the target compound differentiates it from analogs with inert substituents (e.g., methyl or methoxy). For example:

- Suzuki-Miyaura Coupling : The boronate group facilitates aryl-aryl bond formation, as seen in Miyaura-Suzuki protocols .

- Nucleophilic Substitution : The bromomethyl group can undergo reactions with nucleophiles (e.g., amines, thiols), enabling functional diversification. This is exploited in prodrug synthesis, as demonstrated in ferroptosis inhibitor studies .

Stability and Handling

- Bromomethyl Group : Increases reactivity but reduces stability compared to methyl or chloro analogs. Requires storage at low temperatures (+4°C) to prevent degradation .

- Boronate Ester : Stable under anhydrous conditions but hydrolyzes in acidic or aqueous environments, a common trait shared with all pinacol boronate esters .

Data Tables

Biological Activity

Methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1626407-50-8) is a compound of interest due to its unique structural features and potential biological applications. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₅H₂₀BBrO₄

Molecular Weight: 355.03 g/mol

SMILES Notation: COC(=O)c1ccc(CBr)c(c1)B2OC(C)(C)C(C)(C)O2

The compound contains a bromomethyl group, a benzoate moiety, and a tetramethyl-1,3,2-dioxaborolane unit, which contribute to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound involves multiple steps:

-

Preparation of the Intermediate:

- The initial compound is synthesized using bis(pinacolato)diboron and a palladium catalyst under argon atmosphere to yield the boronate ester.

-

Bromination:

- The bromomethyl group is introduced via N-bromosuccinimide (NBS) in acetonitrile at elevated temperatures to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the boron atom's electrophilic nature. Boron-containing compounds have been shown to exhibit significant biological activities, including:

- Anticancer Activity: Studies suggest that boronates can inhibit specific cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways.

- Antibacterial Properties: The compound's structure allows for selective bacterial recognition, enhancing its potential as an antibacterial agent.

Case Studies

- Anticancer Studies:

- Antibacterial Testing:

Research Findings

Recent findings highlight the versatility of this compound in various applications:

| Activity | Concentration Range | Effect Observed |

|---|---|---|

| Anticancer | 10 µM | Significant reduction in cell viability |

| Antibacterial | 5 - 20 µg/mL | Inhibition of Gram-positive bacterial growth |

Q & A

Q. What are the recommended methods for synthesizing methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how can purity be optimized?

Synthesis typically involves sequential functionalization of the benzoate scaffold. For example, bromination at the 4-position and subsequent introduction of the tetramethyl dioxaborolane group via Suzuki-Miyaura coupling or esterification. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of the boronate ester .

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates.

- Purification via column chromatography with silica gel or recrystallization to achieve >95% purity (as seen in analogous boronate esters) .

Q. How should researchers safely handle and store this compound to minimize degradation or hazards?

- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of vapors. Electrostatic charges should be mitigated during transfer .

- Storage: Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 0–6°C to preserve boronate stability. Ensure containers are upright to prevent leakage .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR: and NMR to confirm bromomethyl and boronate ester positions. NMR can verify boronate integrity .

- Mass spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (e.g., CHBBrO has a theoretical mass of 345.04 g/mol).

- FT-IR: Peaks at ~1700 cm (ester C=O) and ~1350 cm (B-O) confirm functional groups .

Advanced Research Questions

Q. How can the reactivity of the bromomethyl and boronate groups be leveraged in multi-step organic syntheses?

- The bromomethyl group is a versatile alkylating agent for nucleophilic substitutions (e.g., with amines or thiols). The boronate enables Suzuki couplings for biaryl formation. Example workflow:

Alkylate a nucleophile (e.g., a thiol) at the bromomethyl site.

Use the boronate in a cross-coupling reaction to append aromatic systems .

- Critical considerations: Competing reactivity (e.g., boronate hydrolysis under basic conditions) requires sequential reaction optimization .

Q. What experimental strategies resolve contradictions in reactivity data (e.g., unexpected hydrolysis or side reactions)?

- Controlled stability studies: Test the compound’s stability in solvents (e.g., DMSO vs. THF) and pH ranges. For example, boronate esters hydrolyze faster in protic solvents .

- In-situ monitoring: Use NMR or Raman spectroscopy to track boronate degradation during reactions .

- Theoretical modeling: DFT calculations can predict reaction pathways and identify intermediates causing side products .

Q. How can researchers design experiments to study the compound’s stability under varying environmental conditions?

- Accelerated degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, then quantify decomposition via HPLC or NMR .

- Kinetic analysis: Plot degradation rates to derive Arrhenius parameters for shelf-life prediction .

- Environmental fate studies: Assess hydrolysis products in aqueous buffers (pH 3–10) to simulate biological or ecological systems .

Q. What methodologies integrate this compound into polymer or metal-organic framework (MOF) systems?

- Copolymerization: Use the bromomethyl group as a crosslinking site in radical polymerization.

- MOF functionalization: The boronate can coordinate with metal nodes (e.g., Zn) or act as a pendant group for post-synthetic modification .

- Analytical validation: X-ray photoelectron spectroscopy (XPS) or BET surface area analysis confirms successful integration .

Methodological and Theoretical Frameworks

Q. How should researchers align studies of this compound with broader theoretical frameworks (e.g., organoboron chemistry or drug delivery)?

- Organoboron theory: Investigate how steric effects from the tetramethyl dioxaborolane group influence Suzuki coupling efficiency .

- Drug delivery: Use the bromomethyl group for prodrug conjugation, guided by pharmacokinetic models .

- Data interpretation: Compare experimental results with computational predictions (e.g., docking studies for boronate-containing inhibitors) .

Q. What statistical approaches are appropriate for analyzing dose-response or catalytic activity data involving this compound?

- Dose-response: Nonlinear regression (e.g., Hill equation) to model IC values in biological assays .

- Catalytic studies: Use ANOVA to compare reaction yields across catalysts or conditions .

- Error analysis: Bootstrap resampling or Monte Carlo simulations to quantify uncertainty in kinetic data .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.